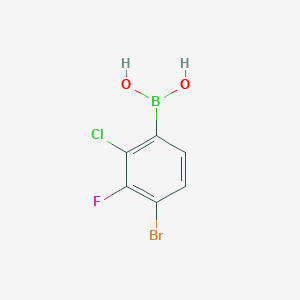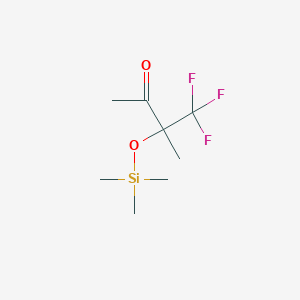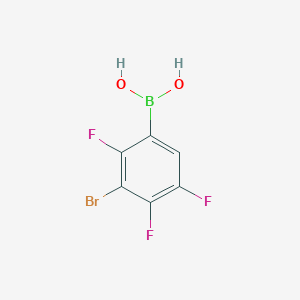
2,4-dibromopyridine;dichloromercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2,4-dibromopyridine;dichloromercury” is a chemical substance cataloged in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,4-dibromopyridine;dichloromercury involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis are often employed to achieve these goals.
化学反应分析
Types of Reactions: 2,4-dibromopyridine;dichloromercury undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
科学研究应用
2,4-dibromopyridine;dichloromercury has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, this compound finds applications in the industry, particularly in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-dibromopyridine;dichloromercury involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The pathways involved may include enzymatic reactions, signal transduction, and gene expression regulation. Understanding the mechanism of action is crucial for elucidating the compound’s biological and therapeutic potential.
相似化合物的比较
Similar Compounds: 2,4-dibromopyridine;dichloromercury can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with analogous structures or functional groups. These comparisons help in understanding the distinct properties and applications of this compound.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity. Compared to similar compounds, this compound may exhibit different reactivity patterns, stability, and biological activity. These unique features make it a valuable compound for various research and application purposes.
属性
IUPAC Name |
2,4-dibromopyridine;dichloromercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N.2ClH.Hg/c6-4-1-2-8-5(7)3-4;;;/h1-3H;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKRXRZIWFYJRA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)Br.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1Br)Br.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2Cl2HgN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly]](/img/structure/B8117910.png)
![[Tyr8] Substance P](/img/structure/B8117931.png)
![Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8117947.png)



![(2R,3R)-2,3-dihydroxybutanedioic acid;2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine](/img/structure/B8117964.png)






